molecular formula C22H31N5O3 B2734418 1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine CAS No. 2097920-55-1

1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine

Cat. No. B2734418
CAS RN: 2097920-55-1
M. Wt: 413.522
InChI Key: VPCCFZKGQZAWFJ-UHFFFAOYSA-N
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Description

1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine is a useful research compound. Its molecular formula is C22H31N5O3 and its molecular weight is 413.522. The purity is usually 95%.
The exact mass of the compound 1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Compounds Synthesis and Activity

Research has focused on the synthesis and evaluation of novel compounds featuring piperazine and cyclopentapyridazine structures for their potential biological activities. For instance, the development of novel fluoroquinolones with substituted piperazin-1-yl and pyrazine-2-carbonyl moieties has been explored for their in vivo activity against Mycobacterium tuberculosis (Shindikar & Viswanathan, 2005). Additionally, compounds with a cyclopenta[c]piperidine framework have been synthesized for their potential as substance P antagonists, exploring their structural conformation and pharmacophoric adaptability (Wu et al., 2000).

Antibacterial Properties

The antibacterial properties of piperazinyl oxazolidinone derivatives containing various heteroaromatic rings have been investigated, highlighting their efficacy against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, and their potential as novel antibacterial agents (Tucker et al., 1998).

Anti-Tubercular Agents

Research has also been conducted on synthesizing and evaluating derivatives of piperazine/homopiperazine with pyrazine-2-carbonyl and pyridin-3-yl moieties for their anti-tubercular activity. Certain derivatives have demonstrated significant activity against Mycobacterium tuberculosis strains, indicating their potential in tuberculosis therapy (Srinivasarao et al., 2020).

Anticancer Activity

The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity have been explored. Some compounds showed promising anticancer effects against various cancer cell lines, suggesting their potential utility in cancer treatment (Kumar et al., 2013).

Structural and Molecular Studies

Studies on the structural and electronic properties of anticonvulsant drugs featuring piperidine and pyridazine moieties have been conducted, providing insights into their conformational dynamics and electronic interactions. These findings contribute to a deeper understanding of the molecular basis of their biological activity (Georges et al., 1989).

properties

IUPAC Name

[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]-[4-(oxolane-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3/c28-21(26-10-12-27(13-11-26)22(29)19-5-2-14-30-19)16-6-8-25(9-7-16)20-15-17-3-1-4-18(17)23-24-20/h15-16,19H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCCFZKGQZAWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine

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